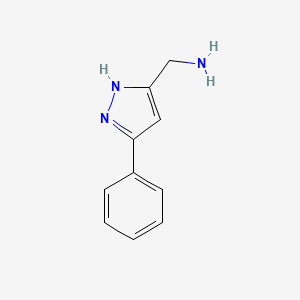

(5-phenyl-1H-pyrazol-3-yl)methanamine

説明

The compound "(5-phenyl-1H-pyrazol-3-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a related compound, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, which was characterized by various spectroscopic techniques and X-ray diffraction . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of "(5-phenyl-1H-pyrazol-3-yl)methanamine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine through a condensation reaction is an example of the chemical reactivity of such compounds . Additionally, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes demonstrates the potential for complex reactions involving pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystallographic data of a related compound provides information on its density and molecular dimensions . Spectroscopic data, such as NMR, IR, and MS, are used to deduce the physical properties and to confirm the identity of these compounds . These properties are essential for the development of new drugs, as they affect the solubility, stability, and bioavailability of the compounds.

科学的研究の応用

Synthetic Methodologies

One significant application of pyrazole derivatives involves their synthesis through ambient-temperature condensation reactions, offering a methodological advancement in the field of organic synthesis. For example, novel N-pyrazolyl imines have been synthesized with good yield, highlighting the efficiency and versatility of these compounds in synthetic chemistry (Becerra et al., 2021). Additionally, the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach has been reported, emphasizing the strategic manipulation of molecular frameworks for desired chemical properties (Alizadeh et al., 2015).

Antimicrobial Activity

Pyrazole derivatives have demonstrated considerable antimicrobial activity. A study synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed that these compounds possess good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study highlighted the synthesis and antimicrobial evaluation of certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, revealing a variable degree of antimicrobial activity (Visagaperumal et al., 2010).

Enzyme Inhibition and Potential for Alzheimer's Treatment

3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and tested as inhibitors for acetylcholinesterase and monoamine oxidase, enzymes relevant in the treatment of Alzheimer's disease. Some derivatives showed potent inhibitory activities, suggesting the potential therapeutic applications of these compounds in neurodegenerative diseases (Kumar et al., 2013).

Material Science and Crystal Growth

The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its derivatives have been of interest for applications in material science. Research on the growth of single crystals and their thermal, dielectric, and kinetic properties provides valuable insights into the physical characteristics of these compounds, which could be relevant for various technological applications (Vyas et al., 2012).

Safety and Hazards

将来の方向性

Pyrazoles and their derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on exploring the potential applications of (5-phenyl-1H-pyrazol-3-yl)methanamine in these areas.

作用機序

Mode of Action

It’s worth noting that compounds with similar structures, such as amines, are known to interact with various biological targets, including enzymes and receptors

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLBOMHYJMAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295888 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-phenyl-1H-pyrazol-3-yl)methanamine | |

CAS RN |

936940-08-8 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)